molecular formula C26H58N2O10S B15347137 2-(2-hydroxyethylamino)ethanol;9-sulfooxyoctadecanoic acid CAS No. 69256-63-9

2-(2-hydroxyethylamino)ethanol;9-sulfooxyoctadecanoic acid

Cat. No.: B15347137
CAS No.: 69256-63-9
M. Wt: 590.8 g/mol
InChI Key: GUVWQLPFWYIDRZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

69256-63-9

Molecular Formula

C26H58N2O10S

Molecular Weight

590.8 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;9-sulfooxyoctadecanoic acid

InChI

InChI=1S/C18H36O6S.2C4H11NO2/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;2*6-3-1-5-2-4-7/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);2*5-7H,1-4H2

InChI Key

GUVWQLPFWYIDRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)O.C(CO)NCCO.C(CO)NCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Ethanolamine Derivatives

2-(2-Hydroxyethylamino)ethanol vs. 2-(Methylamino)ethanol
Property 2-(2-Hydroxyethylamino)ethanol (Inferred) 2-(Methylamino)ethanol
CAS No. Not available 109-83-1
Molecular Formula C₄H₁₁NO₂ (estimated) C₃H₉NO
Boiling Point ~160–180°C (estimated) 159.5°C
Hazards Likely acute toxicity (oral/skin) Acute toxicity (Category 4, oral/skin), Skin corrosion (Subclass 1B)
Applications Surfactants, industrial solvents Industrial research, chemical synthesis

Key Findings :

  • Both compounds exhibit acute toxicity, but 2-(methylamino)ethanol has additional skin corrosion risks due to its methylamino group .
  • Ethanolamine derivatives generally require stringent handling protocols (e.g., ventilation, protective gear) to mitigate inhalation and dermal exposure risks .
2-(2-Hydroxyethylamino)ethanol vs. 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Property 2-(2-Hydroxyethylamino)ethanol (Inferred) 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
CAS No. Not available 9036-19-5
Structure Simple ethanolamine backbone Complex phenoxyethoxy chain with a tetramethylbutyl substituent
Hazards Moderate toxicity Acute toxicity (Category 4, oral), Serious eye damage (Category 1)
Uses Industrial solvents Restricted to R&D applications

Key Findings :

  • The phenoxyethoxy derivative’s bulky aromatic structure increases its hazard profile, particularly for ocular exposure .
  • Simpler ethanolamines are more versatile in industrial applications but require similar safety precautions .

Sulfated/Sulfonic Acid Derivatives

9-Sulfooxyoctadecanoic Acid vs. 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
Property 9-Sulfooxyoctadecanoic Acid (Inferred) 2-Hydroxy-2,2-diphenylacetic Acid
CAS No. Not available 76-93-7
Molecular Formula C₁₈H₃₆O₅S (estimated) C₁₄H₁₂O₃
Functional Group Sulfate ester Hydroxy-carboxylic acid
Applications Surfactants, emulsifiers Pharmaceutical intermediates

Key Findings :

  • Sulfate esters like 9-sulfooxyoctadecanoic acid are hydrolytically unstable compared to aromatic hydroxy acids, which are more stable and used in fine chemical synthesis .
  • Both classes require careful pH control during handling to prevent decomposition or unintended reactions.

Hazard and Regulatory Comparisons

Acute Toxicity and Handling

  • Ethanolamines: 2-(Methylamino)ethanol and phenoxyethoxyethanol derivatives require first-aid measures for inhalation (oxygen administration) and skin exposure (immediate washing) .

Regulatory Status

  • Ethanolamine derivatives fall under CLP regulations (EU) for acute toxicity and eye damage .
  • Sulfonic/sulfate esters may require REACH compliance due to their environmental persistence .

Data Tables for Key Compounds

Table 1: Ethanolamine Derivatives

Compound CAS No. Hazards Boiling Point Applications
2-(Methylamino)ethanol 109-83-1 Acute toxicity, Skin corrosion 159.5°C Industrial research
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 Acute toxicity, Eye damage Not available R&D

Table 2: Sulfated/Sulfonic Acid Derivatives

Compound CAS No. Hazards Applications
2-Hydroxy-2,2-diphenylacetic acid 76-93-7 Limited data Pharmaceuticals

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-hydroxyethylamino)ethanol, and how can researchers balance yield with purity?

  • Methodological Approach :

  • Step 1 : Utilize nucleophilic substitution reactions between ethanolamine derivatives and halogenated intermediates under controlled pH (7–9) to minimize side reactions.
  • Step 2 : Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/methanol eluent) to isolate the product. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .
  • Step 3 : Optimize reaction temperature (60–80°C) and catalyst selection (e.g., triethylamine) to enhance yield (>75%) while avoiding decomposition .

Q. How can researchers characterize the structural integrity of 9-sulfooxyoctadecanoic acid using spectroscopic and chromatographic methods?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra to confirm sulfonate group placement at C9 and assess fatty acid chain conformation. Use DMSO-d6 as a solvent for solubility and signal resolution .
  • Mass Spectrometry (MS) : Employ ESI-MS in negative ion mode to detect the molecular ion peak (expected m/z: ~440–450) and fragmentation patterns indicative of sulfonate cleavage .
  • High-Performance Liquid Chromatography (HPLC) : Use a reversed-phase C8 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) and quantify residual solvents .

Advanced Research Questions

Q. How should researchers resolve contradictions in pH-dependent stability data for 9-sulfooxyoctadecanoic acid across experimental studies?

  • Conflict Resolution Strategy :

  • Step 1 : Conduct controlled stability studies under standardized conditions (e.g., 25°C, ionic strength 0.1 M) to isolate pH effects. Use buffered solutions (phosphate, acetate) across pH 3–10 .
  • Step 2 : Apply kinetic modeling (e.g., Arrhenius plots) to differentiate degradation pathways (hydrolysis vs. oxidation). Monitor sulfonate group stability via FTIR (1050–1200 cm1^{-1} S=O stretches) .
  • Step 3 : Cross-validate findings using multiple analytical techniques (e.g., NMR, LC-MS) to rule out instrument-specific artifacts .

Q. What advanced computational models can predict the interaction mechanisms between these compounds and biological membranes?

  • Computational Methodology :

  • Step 1 : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model lipid bilayer penetration. Focus on hydrophilic sulfonate group orientation and hydrophobic tail alignment .
  • Step 2 : Calculate free energy profiles (umbrella sampling) to quantify binding affinities and membrane disruption potentials. Validate with experimental data from Langmuir-Blodgett trough measurements .
  • Step 3 : Use QSAR models to correlate structural features (e.g., chain length, sulfonate position) with cytotoxicity or membrane fluidity changes .

Experimental Design and Data Analysis

Q. How to design experiments to evaluate the catalytic activity of 2-(2-hydroxyethylamino)ethanol in esterification reactions?

  • Experimental Framework :

  • Variable Control : Test solvent polarity (water vs. DMF), substrate ratios (1:1 to 1:3), and catalyst loading (5–20 mol%).
  • Data Collection : Monitor reaction progress via 1^1H NMR (disappearance of carboxylic acid protons) or titration methods.
  • Statistical Analysis : Apply ANOVA to identify significant variables and optimize conditions using response surface methodology (RSM) .

Q. What strategies mitigate interference from impurities during the quantification of 9-sulfooxyoctadecanoic acid in complex matrices?

  • Mitigation Protocol :

  • Sample Preparation : Use solid-phase extraction (C18 cartridges) with methanol/water elution to isolate the compound from lipids or proteins .
  • Chromatographic Optimization : Employ tandem MS (MRM mode) with isotopic labeling (e.g., 13^{13}C-labeled internal standards) to enhance specificity .
  • Validation : Perform spike-and-recovery tests (80–120% recovery range) and assess matrix effects via post-column infusion .

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